1-(2-furoyl)-4-(1H-imidazol-1-ylcarbonyl)piperazine
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Description
1-(2-furoyl)-4-(1H-imidazol-1-ylcarbonyl)piperazine is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluation
A novel series of derivatives related to 1-(2-furoyl)-4-(1H-imidazol-1-ylcarbonyl)piperazine have been synthesized and investigated for their pharmacological properties. For instance, compounds synthesized from 2-acetylfuran have shown significant antidepressant and antianxiety activities in preclinical models, highlighting the potential therapeutic applications of these derivatives in treating mental health disorders (J. Kumar et al., 2017).
Anti-inflammatory Activity
Research has also been conducted on the anti-inflammatory properties of certain derivatives, indicating that these compounds could serve as a basis for developing new anti-inflammatory medications. A set of synthesized compounds showed considerable in-vitro and in-vivo anti-inflammatory activity, suggesting their utility in addressing inflammation-related conditions (Aejaz Ahmed et al., 2017).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor potentials of this compound derivatives. For example, synthesized compounds have demonstrated excellent antibacterial and antifungal activities, comparable to standard drugs. This indicates their potential as novel antimicrobial agents (R. Rajkumar et al., 2014).
Drug Development for Type 2 Diabetes and Alzheimer's Disease
Derivatives of this compound have been evaluated for their inhibitory potential against enzymes relevant to the treatment of type 2 diabetes and Alzheimer's disease. Some compounds showed promising results as inhibitors, supporting their consideration in drug discovery for these chronic conditions (M. Abbasi et al., 2018).
Synthesis and Characterization
The process of synthesizing this compound and its derivatives has been explored to improve the understanding of their chemical properties and potential applications. Studies detailing the synthesis, characterization, and evaluation of these compounds provide a foundation for further research and development in various pharmaceutical and biomedical fields (Zheng Xiao-hui, 2010).
Properties
IUPAC Name |
furan-2-yl-[4-(imidazole-1-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(11-2-1-9-20-11)15-5-7-16(8-6-15)13(19)17-4-3-14-10-17/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPNXNLRYVFVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.